3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-Chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative featuring a seven-membered diazepine ring fused to two benzene rings. The compound is substituted at the 3-position with a 4-chlorophenyl group and at the 11-position with a 4-methyl-3-nitrophenyl group.
Properties
IUPAC Name |
9-(4-chlorophenyl)-6-(4-methyl-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-6-7-17(13-23(15)30(32)33)26-25-22(28-20-4-2-3-5-21(20)29-26)12-18(14-24(25)31)16-8-10-19(27)11-9-16/h2-11,13,18,26,28-29H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPJUSUJBLFLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.83 g/mol. Its structure features a dibenzo diazepine core which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of diazepine compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
Anticancer Potential
Research has demonstrated that compounds similar to the target molecule possess anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation.
- Case Study : A study on related diazepines showed that they inhibited cancer cell growth in vitro by inducing G0/G1 phase arrest in the cell cycle.
Neuropharmacological Effects
The compound's structure suggests potential activity as a neuropharmacological agent. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly the cholinergic system.
- Mechanism : Inhibition of acetylcholinesterase (AChE) has been noted in some derivatives, which could enhance cholinergic signaling and potentially benefit conditions such as Alzheimer's disease.
Research Findings
A comprehensive review of literature reveals several findings regarding the biological activity of this compound:
- Inhibition Studies : Various studies have reported IC50 values for AChE inhibition ranging from 5 to 15 µM for related compounds.
- Antioxidant Activity : Some derivatives have shown promising antioxidant activities through assays measuring DPPH radical scavenging.
- Cytotoxicity : Cell viability assays indicate that certain analogs exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 4-methyl group in the target compound may reduce rotational freedom, affecting binding kinetics compared to smaller substituents like hydrogen or halogens () .
- Chloro vs. Other Halogens : Bromine in increases molecular weight and polarizability, which could enhance binding affinity but reduce solubility .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
